

Xanthofulvin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Xanthofulvin

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An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Xanthofulvin**, a fungal metabolite with significant potential in neuroscience and drug development. It details its chemical structure, physicochemical and biological properties, and its mechanism of action as a potent inhibitor of Semaphorin 3A.

Chemical Structure and Properties

Xanthofulvin, also known as SM-216289, is a complex xanthone-derived natural product.^[1] Its intricate structure is characterized by a tautomeric equilibrium, the specifics of which have been elucidated through extensive spectroscopic analysis.^{[2][3]}

Structural Details

The definitive chemical structure of **Xanthofulvin** is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectroscopy.^[1] While detailed experimental spectra are not publicly available, the IUPAC name and other identifiers have been determined.

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 5-acetyl-7-[(Z)-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-ylidene)-hydroxymethyl]-2,3-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid[4] |
| Molecular Formula | C ₂₈ H ₁₈ O ₁₄ [4] |
| Molecular Weight | 578.4 g/mol [1][4] |
| Canonical SMILES | <chem>CC1=C(C=C2C(=C1C(=O)C)OC3=C(C2=O)C(=C(C(=C3)O)O)C(=O)O)/C(=C/4\COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O)/O</chem> [4] |
| InChI Key | VZJACTNXARYXEM-NHDP SOOVSA-N[1][4] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Xanthofulvin**, such as melting point and solubility, are not extensively reported in the available literature. However, spectroscopic analyses have provided insights into its chemical nature.

| Property | Description |
|---------------------|---|
| UV-Vis Spectroscopy | Confirms the presence of a complex, conjugated system consistent with the proposed xanthone and chromone moieties.[1] |
| IR Spectroscopy | Indicates the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[1] |
| Stereochemistry | The molecule is reported as achiral, possessing one E/Z center. |

Biological Activity and Mechanism of Action

Xanthofulvin is a potent and specific inhibitor of Semaphorin 3A (Sema3A), a secreted protein that plays a crucial role in neuronal guidance and is a key inhibitory factor in axonal

regeneration following injury.[5][6]

Quantitative Biological Data

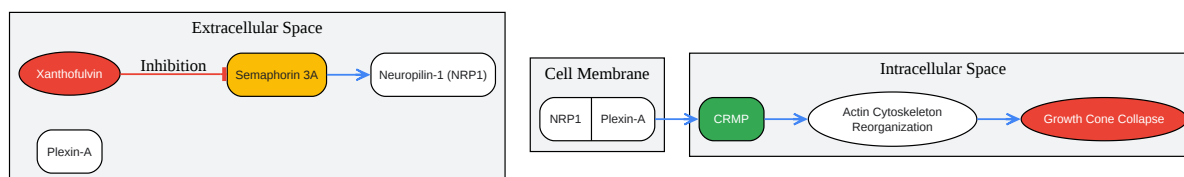
| Parameter | Value | Assay |
|------------------|----------------------------|--|
| IC ₅₀ | 0.09 µg/mL (0.16 µM)[3][7] | Sema3A-induced growth cone collapse in cultured chick dorsal root ganglia neurons[3] |

Mechanism of Action

Xanthofulvin exerts its inhibitory effect by directly interacting with Sema3A, which in turn blocks the binding of Sema3A to its receptor, Neuropilin-1 (NRP1).[5] This disruption of the Sema3A-NRP1 interaction prevents the initiation of the downstream signaling cascade that leads to growth cone collapse and inhibition of axonal growth.[5]

Semaphorin 3A Signaling Pathway

The canonical Sema3A signaling pathway is initiated by the binding of Sema3A to the NRP1 and Plexin-A co-receptor complex on the cell surface. This binding event triggers a signaling cascade that involves Collapsin Response Mediator Proteins (CRMPs) and ultimately leads to the reorganization of the actin cytoskeleton and growth cone collapse. The following diagram illustrates the key components of this pathway and the inhibitory action of **Xanthofulvin**.



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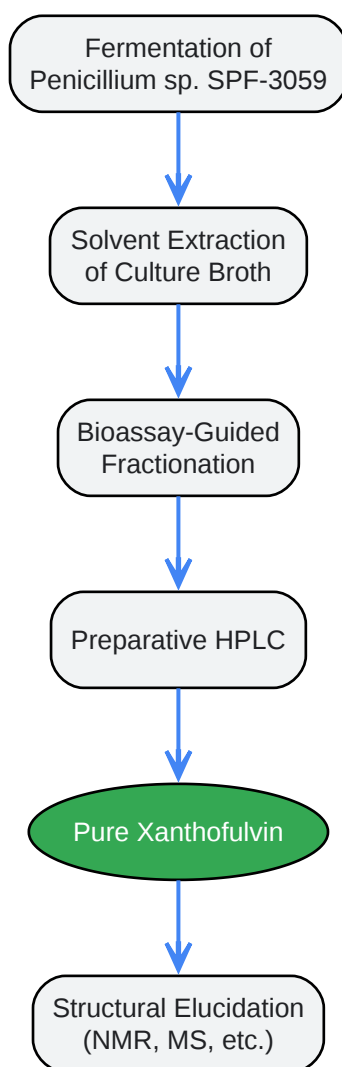
Inhibition of the Semaphorin 3A signaling pathway by **Xanthofulvin**.

Experimental Protocols

The following sections outline the general methodologies for the isolation and biological evaluation of **Xanthofulvin** based on available literature. Detailed, step-by-step protocols are not publicly available.

Isolation and Purification

Xanthofulvin is a fungal metabolite produced by *Penicillium* sp. SPF-3059.[5] The general workflow for its isolation involves fermentation of the fungal strain followed by extraction and purification of the active compound.



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General workflow for the isolation and identification of **Xanthofulvin**.

- **Fermentation:** The producing organism, *Penicillium* sp. SPF-3059, is cultured in a suitable liquid medium to promote the production of secondary metabolites, including **Xanthofulvin**.
- **Solvent Extraction:** The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to separate the organic compounds from the aqueous medium.
- **Bioassay-Guided Fractionation:** The crude extract is subjected to chromatographic separation (e.g., column chromatography). The resulting fractions are tested for their ability to inhibit Sema3A-induced growth cone collapse. Fractions exhibiting activity are further purified.
- **Purification:** Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Biological Assay: Sema3A-Induced Growth Cone Collapse

The primary bioassay used to identify and characterize **Xanthofulvin**'s activity is the Sema3A-induced growth cone collapse assay.

This assay measures the ability of a compound to prevent the collapse of the growth cone, a specialized structure at the tip of a developing axon, in the presence of Sema3A.

- **Neuronal Culture:** Dorsal root ganglia (DRG) neurons from chick embryos are cultured in a suitable medium that promotes neurite outgrowth.
- **Treatment:** The cultured neurons are treated with a solution containing Sema3A and varying concentrations of the test compound (**Xanthofulvin**).
- **Incubation:** The cultures are incubated for a period to allow for the effect of Sema3A and the inhibitor to manifest.
- **Fixation and Staining:** The neurons are fixed and stained (e.g., with phalloidin to visualize the actin cytoskeleton) to allow for morphological assessment.

- **Microscopy and Analysis:** The morphology of the growth cones is observed under a microscope. The percentage of collapsed growth cones is quantified for each treatment condition to determine the inhibitory activity of the compound.

Conclusion

Xanthofulvin is a promising natural product with a well-defined mechanism of action as a Semaphorin 3A inhibitor. Its ability to promote neurite outgrowth in the presence of inhibitory cues makes it a valuable lead compound for the development of therapeutics for nerve injury and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its full therapeutic potential.

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